molecular formula C13H14N2O2 B1270733 cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 370879-53-1

cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1270733
CAS No.: 370879-53-1
M. Wt: 230.26 g/mol
InChI Key: COFHBZBIKPEYNP-PHIMTYICSA-N
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Description

cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that belongs to the pyrrolopyrrole family This compound is characterized by its unique bicyclic structure, which includes a tetrahydropyrrolo ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides. This reaction is typically promoted by visible light in the presence of an organic photocatalyst. The method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and photochemical reactors could be explored for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,4-c]pyrrole derivatives, while reduction could produce reduced forms with modified functional groups.

Scientific Research Applications

cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with molecular targets through its functional groups. The compound can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrrole derivatives such as:

  • 4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
  • Polyfunctional hexahydropyrrolo[3,4-b]pyrroles

Uniqueness

Its synthesis via visible light-promoted cycloaddition also sets it apart from other similar compounds .

Properties

IUPAC Name

(3aR,6aS)-5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFHBZBIKPEYNP-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363896
Record name (3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370879-53-1
Record name (3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the maleimide (80.4 g, 0.83 mol) in 1.5 L of CH2Cl2 in a 3-neck, 3-L round bottom flask equipped with an addition funnel, internal thermometer, and N2 inlet at 0° C. was added trifluoroacetic acid (TFA) (6.4 mL, 83 mmol). Benzyl(methoxymethyl)trimethylsilylmethylamine (261 g, 1.1 mol) in 500 mL CH2Cl2 was added dropwise via addition funnel over 3 hours with the reaction temperature being maintained below 5° C. After the addition was complete, the mixture was allowed to warm slowly to ambient temperature and then was stirred for 16 h. The mixture was concentrated and the residue was dissolved in 500 mL CH2Cl2 and was washed with 2×50 mL saturated NaHCO3. The layers were separated and the aqueous layer was extracted 2×25 mL CH2Cl2. The combined organics were washed with 25 mL brine, dried over saturated, aqueous Na2SO3, and concentrated under reduced pressure to give the title compound which was carried on to the next step without further purification. MS (DCl/NH3) m/z 231 (M+H)+.
Quantity
80.4 g
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reactant
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3-L
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1.5 L
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6.4 mL
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261 g
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500 mL
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Synthesis routes and methods II

Procedure details

To a suspension of TFA (1.02 g) and 1H-Pyrrole-2,5-dione (10.22 g) in CH2Cl2 (250 mL) at −5° C. was added a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (29.99 g) in CH2Cl2 (20 mL) dropwise over 1 h. The reaction mixture was stirred at room temperature for another 5 h and evaporated in vacuo. The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h, and the mixture was filtered to afford the title compound as a white solid (10.18 g, 42.00%).
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1.02 g
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10.22 g
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250 mL
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29.99 g
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20 mL
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Yield
42%

Synthesis routes and methods III

Procedure details

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